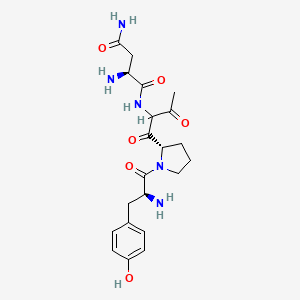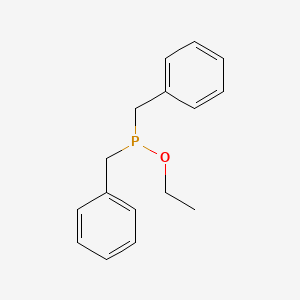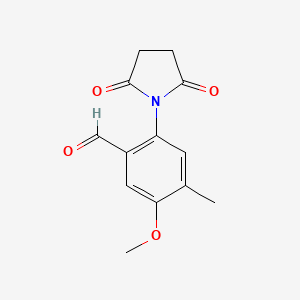
2-(2,5-Dioxopyrrolidin-1-yl)-5-methoxy-4-methylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-Dioxopyrrolidin-1-yl)-5-methoxy-4-methylbenzaldehyde is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzaldehyde core substituted with a methoxy group and a dioxopyrrolidinyl moiety, which contributes to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)-5-methoxy-4-methylbenzaldehyde typically involves the following steps:
Formation of the Benzaldehyde Core: The starting material, 5-methoxy-4-methylbenzaldehyde, is prepared through the methylation of 4-methylbenzaldehyde using methanol and a suitable catalyst.
Introduction of the Dioxopyrrolidinyl Group: The dioxopyrrolidinyl group is introduced via a nucleophilic substitution reaction. This involves reacting the benzaldehyde core with 2,5-dioxopyrrolidin-1-yl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
2-(2,5-Dioxopyrrolidin-1-yl)-5-methoxy-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(2,5-Dioxopyrrolidin-1-yl)-5-methoxy-4-methylbenzoic acid.
Reduction: 2-(2,5-Dioxopyrrolidin-1-yl)-5-methoxy-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-(2,5-Dioxopyrrolidin-1-yl)-5-methoxy-4-methylbenzaldehyde exerts its effects is primarily through its interaction with specific molecular targets. The dioxopyrrolidinyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity.
類似化合物との比較
Similar Compounds
2-(2,5-Dioxopyrrolidin-1-yl)-2-alkylacetamides: These compounds share the dioxopyrrolidinyl group but differ in the alkyl substitution, leading to variations in their chemical and biological properties.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound features a similar dioxopyrrolidinyl group but with different substituents on the benzene ring.
Uniqueness
2-(2,5-Dioxopyrrolidin-1-yl)-5-methoxy-4-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of a methoxy group, a methyl group, and a dioxopyrrolidinyl moiety makes it a versatile compound for various applications.
特性
CAS番号 |
90163-04-5 |
|---|---|
分子式 |
C13H13NO4 |
分子量 |
247.25 g/mol |
IUPAC名 |
2-(2,5-dioxopyrrolidin-1-yl)-5-methoxy-4-methylbenzaldehyde |
InChI |
InChI=1S/C13H13NO4/c1-8-5-10(9(7-15)6-11(8)18-2)14-12(16)3-4-13(14)17/h5-7H,3-4H2,1-2H3 |
InChIキー |
UNPGTDGTWHCEGN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1OC)C=O)N2C(=O)CCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


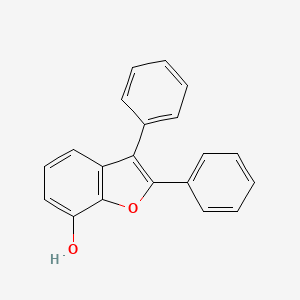
![[3-(Anthracen-9-YL)-4,5-dihydro-1,2-oxazol-5-YL]methanol](/img/structure/B12899595.png)
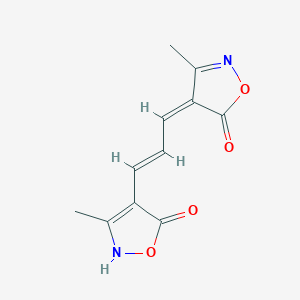
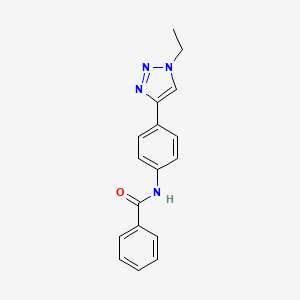
![Benzenesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B12899606.png)
![4-([1,1'-Biphenyl]-3-yl)-1-methoxyisoquinolin-5-ol](/img/structure/B12899608.png)
![N-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B12899614.png)
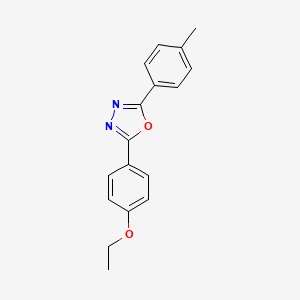
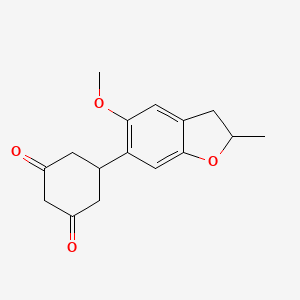
![1-[5-Benzyl-4-hydroxy-6-methyl-2-pyrimidinyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B12899631.png)
![4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12899633.png)
